3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI)
Overview
Description
3-Cyclohexene-1-carboxylic acid, methyl ester, (1S)-(9CI) is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is also known by other names such as methyl 1,2,3,6-tetrahydrobenzoate and methyl 3-cyclohexene-1-carboxylate . This compound is a cyclic ester with a methyl group attached to the cyclohexene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexene-1-carboxylic acid, methyl ester can be synthesized through various methods. One common method involves the esterification of 3-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of 3-cyclohexene-1-carboxylic acid, methyl ester often involves the use of continuous flow reactors to optimize reaction conditions and increase yield . The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-cyclohexene-1-carboxylic acid.
Reduction: Reduction of the ester can yield 3-cyclohexene-1-methanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: 3-Cyclohexene-1-carboxylic acid.
Reduction: 3-Cyclohexene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Development: The compound is used in the synthesis of chiral precursors for anticoagulants such as Edoxaban.
Drug Delivery: It is employed in the development of drug delivery systems due to its ability to form stable esters.
Polyketide Antibiotics: The compound is a starting reagent for the synthesis of polyketide-type antibiotics.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, methyl ester involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
3-Cyclohexene-1-carboxylic acid, methyl ester can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of 3-Cyclohexene-1-carboxylic acid, methyl ester lies in its versatility as an intermediate in various chemical reactions and its applications in drug development and organic synthesis .
Properties
IUPAC Name |
methyl (1S)-cyclohex-3-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUNVLFESXFVFH-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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